molecular formula C12H15NO3 B3001922 1-[(4-methoxyphenyl)methyl]azetidine-2-carboxylic Acid CAS No. 1042413-93-3

1-[(4-methoxyphenyl)methyl]azetidine-2-carboxylic Acid

Cat. No.: B3001922
CAS No.: 1042413-93-3
M. Wt: 221.256
InChI Key: RUHKUSSRDNLLTL-UHFFFAOYSA-N
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Description

1-[(4-Methoxyphenyl)methyl]azetidine-2-carboxylic Acid is a compound with the molecular formula C12H15NO3 and a molecular weight of 221.26 g/mol It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features a methoxyphenyl group attached to the azetidine ring

Preparation Methods

The synthesis of 1-[(4-methoxyphenyl)methyl]azetidine-2-carboxylic Acid can be achieved through several synthetic routes. One common method involves the [2 + 2] annulation reaction of ethyl 2,3-butadienoate with cyclic ketimine in the presence of a catalyst such as DABCO (1,4-diazabicyclo[2.2.2]octane) and a solvent like 1,4-dioxane . This reaction yields azetidine derivatives in good yields. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high purity and yield.

Chemical Reactions Analysis

1-[(4-Methoxyphenyl)methyl]azetidine-2-carboxylic Acid undergoes various chemical reactions, including:

Scientific Research Applications

1-[(4-Methoxyphenyl)methyl]azetidine-2-carboxylic Acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(4-methoxyphenyl)methyl]azetidine-2-carboxylic Acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s azetidine ring and methoxyphenyl group allow it to bind to specific sites on proteins, modulating their activity. This interaction can lead to changes in cellular pathways and biological processes .

Comparison with Similar Compounds

1-[(4-Methoxyphenyl)methyl]azetidine-2-carboxylic Acid can be compared to other azetidine derivatives and similar compounds:

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]azetidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-16-10-4-2-9(3-5-10)8-13-7-6-11(13)12(14)15/h2-5,11H,6-8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUHKUSSRDNLLTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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